4-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . It contains a benzamide moiety, which is a compound containing a carboxamide group that is N-linked to a benzene ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of nanocatalysts . In one study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of this compound can be confirmed using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR spectra, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound could include various organic reactions such as the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions .Physical And Chemical Properties Analysis
Fluoropyridines, which this compound is a part of, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Wissenschaftliche Forschungsanwendungen
Molecular Imaging in Alzheimer's Disease
4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in conjunction with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This application highlights the compound's relevance in neurodegenerative disease research, providing insights into the pathology of Alzheimer's and its potential for early diagnosis (Kepe et al., 2006).
Antineoplastic Tyrosine Kinase Inhibitor in Chronic Myelogenous Leukemia
The compound, also known by a similar structure under the name flumatinib (4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide), has shown promise as an antineoplastic tyrosine kinase inhibitor, currently in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML). This highlights its significance in cancer treatment, offering a potential new therapeutic option for CML patients (Gong et al., 2010).
Development of Histone Deacetylase Inhibitors
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) represents another application of related structures, serving as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, indicating its potential as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Ultrasensitive Detection of Malignant Melanoma
A positron emission tomography (PET) imaging probe developed for ultrasensitive detection of primary and metastatic melanomas demonstrates the versatility of related fluorobenzamide compounds in oncological diagnostics. This application underscores the potential for such compounds in improving diagnostic accuracy for melanoma, a cancer with high mortality due to its aggressive nature (Pyo et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It’s known that similar compounds have been used in the treatment of active tuberculosis (tb), a disease caused by the mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant anti-tubercular activity, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Action Environment
It’s known that the development of new and effective anti-tb drugs is an urgent need due to the resistance developed by mdr-tb patients when treated with the most effective first-line drugs .
Zukünftige Richtungen
The development of fluorinated chemicals has been steadily increasing due to their improved physical, biological, and environmental properties . This compound, with its fluoropyridine moiety, could potentially be used in various applications, including as potential imaging agents for various biological applications .
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-14-5-3-13(4-6-14)18(26)22-11-10-21-16-7-8-17(25-24-16)23-15-2-1-9-20-12-15/h1-9,12H,10-11H2,(H,21,24)(H,22,26)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQGTCXUSAVOCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.